2-[(Cyclopropylamino)methyl]-4-methylphenol
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Overview
Description
2-[(Cyclopropylamino)methyl]-4-methylphenol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of a cyclopropylamino group attached to a methylphenol structure, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylamino)methyl]-4-methylphenol typically involves the reaction of 4-methylphenol with cyclopropylamine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylamino)methyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[(Cyclopropylamino)methyl]-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylamino)methyl]-4-methylphenol involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(Cyclopropylamino)methyl]-4-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.
2-Amino-4-methylphenol: Lacks the cyclopropylamino group but has a similar phenol structure.
Uniqueness
2-[(Cyclopropylamino)methyl]-4-methylphenol is unique due to the presence of both the cyclopropylamino and methylphenol groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[(cyclopropylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-8-2-5-11(13)9(6-8)7-12-10-3-4-10/h2,5-6,10,12-13H,3-4,7H2,1H3 |
InChI Key |
BJASEIBJWGLGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2CC2 |
Origin of Product |
United States |
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